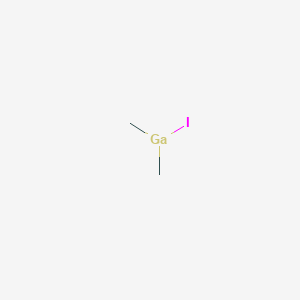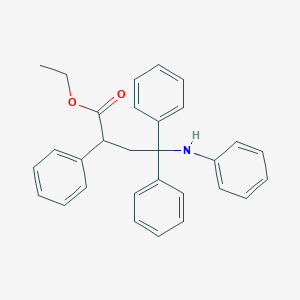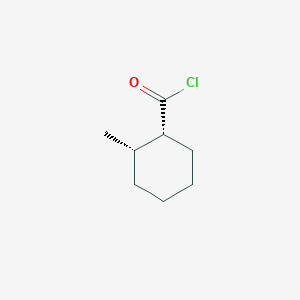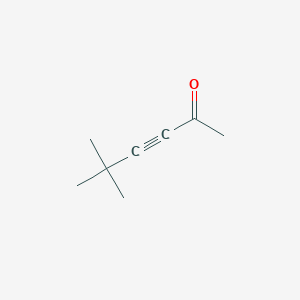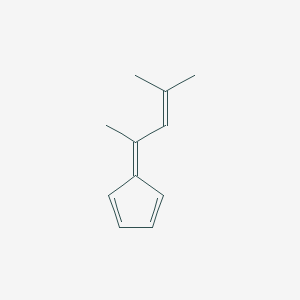
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with a 1,3-dimethyl-2-butenylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- typically involves the reaction of cyclopentadiene with a suitable alkylating agent under controlled conditions. One common method is the alkylation of cyclopentadiene with 1,3-dimethyl-2-butenyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1,3-dimethyl-2-butenylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopentadiene derivatives.
科学的研究の応用
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the 1,3-dimethyl-2-butenylidene group can influence the compound’s reactivity and interaction with other molecules, leading to diverse biological and chemical effects.
類似化合物との比較
Similar Compounds
- 1,3-Cyclopentadiene, 5,5-dimethyl-2-ethyl-
- 1,3-Cyclopentadiene, 5,5-dimethyl-
Uniqueness
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- is unique due to the presence of the 1,3-dimethyl-2-butenylidene group, which imparts distinct chemical and physical properties
特性
CAS番号 |
13347-52-9 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
5-(4-methylpent-3-en-2-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C11H14/c1-9(2)8-10(3)11-6-4-5-7-11/h4-8H,1-3H3 |
InChIキー |
MVEGMRAVWSIQQG-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=C1C=CC=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)

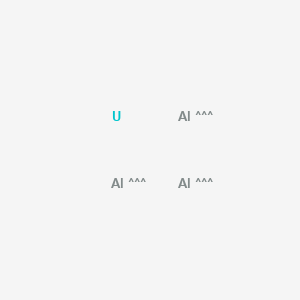

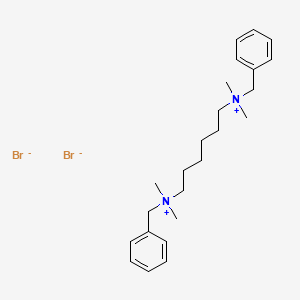
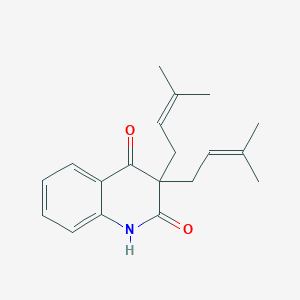
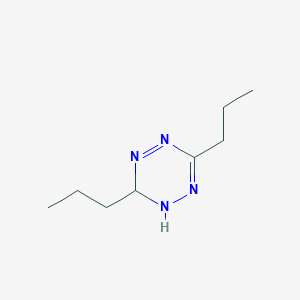
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
